Cas no 59-32-5 (Halopyramine)

Halopyramine structure
Halopyramine structure
Product Name:Halopyramine
CAS No:59-32-5
MF:C16H20ClN3
MW:289.803102493286
MDL:MFCD00065266
CID:33724
PubChem ID:25295
Update Time:2025-04-18

Halopyramine Chemical and Physical Properties

Names and Identifiers

    • Halopyramine
    • Chloropyramine
    • N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
    • Anaphylline
    • Avapena
    • Chlorneoantergan
    • Chlorpyramine
    • Chlorpyraminum
    • N-(4-Chlor-benzyl)-N',N'-dimethyl-N-[2]pyridyl-aethylendiamin
    • N-(4-Chlor-benzyl)-N',N'-dimethyl-N-<2>pyridyl-ethyl
    • N-(4-chloro-benzyl)-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
    • N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine
    • N-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine
    • Suprastin
    • Synopen
    • Synpen
    • 2-[(4-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
    • N-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
    • Prestwick3_000807
    • UNII-2K3L8O9SOV
    • chloropyramin-
    • STL483421
    • EINECS 200-421-1
    • AKOS024323312
    • N,N-Dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine
    • N1-[(4-Chlorophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
    • Chloropyramine [INN:DCF]
    • HY-119995
    • D0K6RA
    • CHLOROPYRAMINE [WHO-DD]
    • Prestwick1_000807
    • N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-(2-pyridinyl)ethane-1,2-diamine
    • Chloropyribenzamine
    • 1, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
    • Cloropiramina [INN-Spanish]
    • 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
    • SCHEMBL30021
    • Allergan S
    • Chloropyramine [INN:BAN:DCF]
    • Chloropyraminum
    • WLN: T6NJ BN2N1&1&1R DG
    • Chloroneoantergan
    • CHEMBL1194287
    • D07195
    • NSC-241038
    • ICKFFNBDFNZJSX-UHFFFAOYSA-N
    • 2K3L8O9SOV
    • 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-
    • NCGC00016672-02
    • CS-0078886
    • p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin [German]
    • N(CCN(C)C)(Cc1ccc(Cl)cc1)c2ccccn2
    • BSPBio_000673
    • DTXSID50207729
    • NSC241038
    • 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
    • CAS-6170-42-9
    • NCGC00016672-07
    • NCGC00016672-04
    • BRD-K83257731-003-03-7
    • 59-32-5
    • Prestwick2_000807
    • N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine
    • N-(4-Chlorobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine
    • Pyridine, 2-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
    • BRN 0257085
    • Pyridine, 2-[(p-chlorobenzyl)[2-(dimethylamino)ethyl]amino]-
    • NSC 241038
    • Chloropyraminum [INN-Latin]
    • CHLOROPYRAMINE [MI]
    • p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin
    • Chloropyramine (INN)
    • CHLOROPYRAMINE [INN]
    • BPBio1_000741
    • 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]pyridine
    • Ethylenediamine, N-(p-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)-
    • Q729863
    • Cloropiramina
    • 2-((p-Chlorobenzyl)(2-(dimethylamino)ethyl)amino)pyridine
    • SPBio_002594
    • Chloropyramine [DCF:INN]
    • LS-131069
    • SBI-0207051.P001
    • NCGC00016672-01
    • 1H-Indole, 2-(2-bromophenyl)-
    • Prestwick0_000807
    • C16H20ClN3
    • N-((4-CHLOROPHENYL)METHYL)-N',N'-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE
    • CHEBI:94767
    • 2-((p-Chlorobenzyl)(2-dimethylaminoethyl)amino)pyridine
    • BRD-K83257731-003-14-4
    • p-Chlorbenzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
    • Synopen R
    • DB08800
    • NS00034133
    • BRD-K83257731-003-23-5
    • Avapena (TN)
    • 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-(9CI)
    • DA-72178
    • N-((4-chlorophenyl)methyl)-N-(2-(dimethylamino)ethyl)pyridin-2-amine
    • FAK inhibitor C4
    • R06AC03
    • 4-22-00-03928 (Beilstein Handbook Reference)
    • Chloropyraminum (INN-Latin)
    • D04AA09
    • DTXCID50130220
    • Cloropiramina (INN-Spanish)
    • N\\'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
    • GLXC-15649
    • MDL: MFCD00065266
    • Inchi: 1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
    • InChI Key: ICKFFNBDFNZJSX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN(C1C=CC=CN=1)CCN(C)C

Computed Properties

  • Exact Mass: 289.13500
  • Monoisotopic Mass: 289.1345753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 19.4Ų

Experimental Properties

  • Density: 1.1031 (rough estimate)
  • Melting Point: 25°C
  • Boiling Point: bp0.2 154-155°
  • Refractive Index: 1.6010 (estimate)
  • PSA: 19.37000
  • LogP: 3.30320

Halopyramine Pricemore >>

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